molecular formula C11H16N2O2S B1612679 1-Methanesulfonyl-3-phenyl-piperazine CAS No. 912763-31-6

1-Methanesulfonyl-3-phenyl-piperazine

Cat. No. B1612679
M. Wt: 240.32 g/mol
InChI Key: HEAZJLBISVSKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3-phenyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Methanesulfonyl-3-phenyl-piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of 1-Methanesulfonyl-3-phenyl-piperazine is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonyl group . The molecular weight of this compound is 240.32 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-3-phenyl-piperazine include its molecular weight (240.32 g/mol) and its molecular formula (C11H16N2O2S) . Additional properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

Application Summary

1-Methanesulfonyl-3-phenyl-piperazine is a type of piperazine-containing compound. Piperazine is often found in drugs or bioactive molecules due to its chemical reactivity and the different roles it can play depending on its position in the molecule and the therapeutic class .

Methods of Application

The original synthesis of this compound started with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which was alkylated with 1-(2-chloroethyl)-1,3-dihydro-2 H-benzo[d]imidazol-2-one 121 to give 15 .

Results or Outcomes

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Solar Energy

Application Summary

1-Methanesulfonyl-piperazine (MP) has been applied to modify perovskite films that are fabricated via a two-step process . This modification enables multiple bonding interactions with the perovskite film, resulting in significantly reduced trap density and effectively suppressed non-radiative recombination .

Methods of Application

The introduction of MP passivation enables multiple bonding interactions with perovskite film, i.e., hydrogen bond, Pb-O and Pb-N dative bonds .

Results or Outcomes

The MP-modified perovskite films show improved crystallinity with decreased PbI2 residuals, which is conducive to both carrier transport and stability of the resultant devices . As a result, the MP-modified devices present an impressive power conversion efficiency (PCE) of 23.4% along with enhanced stability .

Additionally, Sigma-Aldrich, a leading supplier of research chemicals, offers 1-methylsulfonyl-piperazine for experimental use . This suggests that the compound could have potential applications in various scientific research fields, although specific applications are not listed.

Safety And Hazards

1-Methanesulfonyl-3-phenyl-piperazine can cause skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin . It is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

1-Methanesulfonyl-3-phenyl-piperazine has been used to modify perovskite films in solar cells, resulting in improved device performance and stability . This suggests potential future applications in the field of renewable energy .

properties

IUPAC Name

1-methylsulfonyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAZJLBISVSKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587594
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-3-phenyl-piperazine

CAS RN

912763-31-6
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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